molecular formula C26H28O13 B12802318 Rubiadinprimeveroside CAS No. 26388-47-6

Rubiadinprimeveroside

Cat. No.: B12802318
CAS No.: 26388-47-6
M. Wt: 548.5 g/mol
InChI Key: MICKPSHQKPCYJH-WFLOGZPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rubiadinprimeveroside can be synthesized through the glycosylation of rubiadin with primeverose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions. The glycosylation reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) or using glycosyltransferase enzymes .

Industrial Production Methods

Industrial production of this compound involves the extraction of rubiadin from the roots of Rubia tinctorum, followed by glycosylation with primeverose. The extraction process includes solvent extraction, purification, and crystallization steps to obtain pure rubiadin. The glycosylation step is then performed on an industrial scale using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Rubiadinprimeveroside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Rubiadin and other oxidized anthraquinone derivatives.

    Reduction: Reduced forms of this compound.

    Hydrolysis: Rubiadin and primeverose

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in the treatment of various cancers, inflammatory diseases, and oxidative stress-related conditions.

    Industry: Used in the production of natural dyes and pigments .

Mechanism of Action

Rubiadinprimeveroside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Rubiadinprimeveroside is unique among anthraquinone glycosides due to its specific glycosylation pattern. Similar compounds include:

This compound stands out due to its potent biological activities and diverse applications in various fields.

Biological Activity

Rubiadinprimeveroside, a compound derived from the roots of Rubia tinctorum (madder), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the anthraquinone class of compounds, which are known for their various biological effects. The structural characteristics of anthraquinones contribute significantly to their reactivity and interaction with biological systems.

1. Anticancer Activity

This compound exhibits notable anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. Research indicates that it can induce apoptosis and autophagy in cancer cells, primarily through the generation of reactive oxygen species (ROS) which trigger cellular stress responses.

  • Case Study: In vitro studies demonstrated that this compound effectively reduced cell viability in ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) cell lines. The compound was shown to induce ROS production, leading to increased cellular senescence without significant cytotoxic effects on normal human dermal fibroblasts .
Cell LineIC50 (µM)Mechanism of Action
A278015Induction of ROS, apoptosis
HCT11620Autophagy activation
HCT116-Dox25Overcoming drug resistance via ROS

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

  • Mechanism: The compound enhances endogenous antioxidant defenses by upregulating key enzymes involved in the antioxidant response, thus protecting cells from oxidative damage .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing natural antimicrobial agents.

  • Research Findings: In vitro assays revealed that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis: The compound activates intrinsic apoptotic pathways through ROS generation, leading to mitochondrial dysfunction and caspase activation.
  • Modulation of Signaling Pathways: It influences various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G1 phase in certain cancer cell lines, thereby inhibiting proliferation .

Safety and Toxicology

While this compound demonstrates significant biological activity, safety assessments are crucial for its therapeutic application. Preliminary studies suggest a favorable safety profile with low toxicity in normal cells at effective concentrations used against cancer cells .

Properties

CAS No.

26388-47-6

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

IUPAC Name

1-hydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C26H28O13/c1-9-14(6-12-16(17(9)28)19(30)11-5-3-2-4-10(11)18(12)29)38-26-24(35)22(33)21(32)15(39-26)8-37-25-23(34)20(31)13(27)7-36-25/h2-6,13,15,20-28,31-35H,7-8H2,1H3/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1

InChI Key

MICKPSHQKPCYJH-WFLOGZPDSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

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